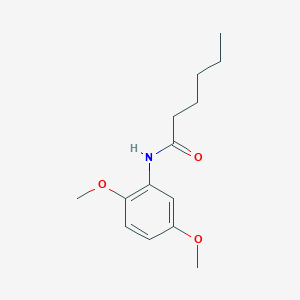![molecular formula C26H23NO7S B270865 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE](/img/structure/B270865.png)
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl group, and a pyrrolidinecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenyl sulfonyl chloride with a phenolic compound to form the sulfonyl ester. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can also interact with proteins or other biomolecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share a similar sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Sulfonylureas: These compounds also contain a sulfonyl group and are used as antidiabetic drugs.
Uniqueness
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H23NO7S |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C26H23NO7S/c1-18-7-13-23(14-8-18)35(31,32)34-22-11-9-19(10-12-22)24(28)17-33-26(30)20-15-25(29)27(16-20)21-5-3-2-4-6-21/h2-14,20H,15-17H2,1H3 |
InChI Key |
LTGBWFLIYIMDTO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 3-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL][(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B270782.png)
![4-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)
![Ethyl 2-[({[4-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}carbamothioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B270784.png)
![2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE](/img/structure/B270785.png)
![ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE](/img/structure/B270789.png)
![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)
![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)

![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)


![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)


